molecular formula C16H14Cl2N2O2 B064452 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride CAS No. 193001-44-4

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride

Cat. No.: B064452
CAS No.: 193001-44-4
M. Wt: 337.2 g/mol
InChI Key: NSNFLSUFJFOYIJ-UHFFFAOYSA-N
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Description

7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride is a chemical compound with the molecular formula C16H13ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chloro-6-methoxyquinazoline.

    Benzyloxy Substitution:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chloro or benzyloxy groups.

Scientific Research Applications

7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of quinazoline derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methoxyquinazoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

    7-Benzyloxy-4-chloroquinazoline: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-4-chloroquinazoline: Similar structure but without the benzyloxy group, leading to different uses in synthesis and research.

Uniqueness

7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2.ClH/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNFLSUFJFOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621797
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-44-4
Record name Quinazoline, 4-chloro-6-methoxy-7-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193001-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (2.82 g, 0.01 mol), thionyl chloride (40 ml) and DMF (0.28 ml) was stirred and heated at reflux for 1 hour. The mixture was evaporated, the residue was taken up in toluene and evaporated to dryness to give 7-benzyloxy-4-chloro-6-methoxyquinazoline hydrochloride (3.45 g).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
solvent
Reaction Step One

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